

Basic chemical and physical properties of L-Adenosine powder

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L-Adenosine Powder: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental chemical and physical properties of **L-Adenosine** powder. The information herein is intended to support research, development, and quality control activities involving this critical nucleoside.

Chemical and Physical Properties

L-Adenosine is a naturally occurring purine nucleoside. The following tables summarize its key chemical and physical characteristics.

Table 1: General Chemical Properties of L-Adenosine



Property	Value	Reference
Chemical Name	(2S,3S,4R,5S)-2-(6-amino-9H-purin-9-yl)-5- (hydroxymethyl)tetrahydrofura n-3,4-diol	
Molecular Formula	C10H13N5O4	[1]
Molecular Weight	267.24 g/mol	[1]
CAS Number	3080-29-3	
MDL Number	MFCD01075784	

Table 2: Physical Properties of L-Adenosine Powder



Property	Value	Reference
Appearance	White or almost white crystalline powder	[1]
Melting Point	233 - 238 °C	[1]
Solubility	Insoluble in EtOH; insoluble in H ₂ O; ≥12.75 mg/mL in DMSO with gentle warming.	[2]
Density (Predicted)	1.3382 g/cm³ (rough estimate)	[3]
рКа	A study on adenosine modifications suggests the N1 position has a pKa value. A universally conserved adenosine in the ribosomal peptidyl transferase center has a pKa of 7.6 ± 0.2.	[4][5]
UV Absorbance Maxima (λmax)	206 nm, 258 nm	[6]
Optical Rotation [α]20/D	-68 to -72° (c=2% in 5% NaOH)	[1]
Storage Temperature	2 - 8 °C	[1]

Table 3: Crystallographic Data for Adenosine

Property	Value	Reference
Crystal System	Monoclinic	[7][8]
Space Group	P21	[7][8]
Cell Parameters	a=4.8386(4) Å, b=10.2919(4) Å, c=11.8555(4) Å, β=99.298(5)°	[7][8]
Volume	582.63(4) ų	[7][8]



Experimental Protocols

The following are detailed methodologies for determining key physical properties of **L-Adenosine** powder.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point range of **L-Adenosine** powder using a capillary-based melting point apparatus.

- Melting point apparatus
- Sealed-end glass capillary tubes
- · Mortar and pestle
- Spatula
- Sample Preparation:
 - Ensure the L-Adenosine powder is completely dry. If necessary, dry the sample in a desiccator.
 - Place a small amount of the powder on a clean, dry watch glass.
 - Use a spatula to crush the powder into a fine, uniform consistency with a mortar and pestle.[9]
- Capillary Tube Loading:
 - Press the open end of a capillary tube into the powdered sample, forcing a small amount of the powder into the tube.[9]
 - Invert the tube and tap the sealed end gently on a hard surface to pack the powder into the bottom.[9]
 - The packed sample height should be between 2-3 mm for accurate results.[10][11]
- Measurement:



- Place the loaded capillary tube into the heating block of the melting point apparatus.
- If the approximate melting point is known, rapidly heat the block to a temperature about 15-20°C below the expected melting point.[9][12]
- Decrease the heating rate to 1-2°C per minute to ensure accurate determination.[12]
- Record the temperature at which the first droplet of liquid is observed (onset of melting).
- Continue heating slowly and record the temperature at which the last solid particle melts (completion of melting).
- The melting point is reported as a range from the onset to the completion of melting.
- Repeatability:
 - Perform the measurement at least twice with fresh samples to ensure reproducibility.[12]

Solubility Determination (Gravimetric Method)

This protocol describes a method to determine the solubility of **L-Adenosine** powder in a given solvent at a specific temperature.

- Analytical balance
- Vials with screw caps
- Constant temperature shaker or water bath
- Centrifuge
- Micropipettes
- Drying oven
- Sample Preparation:
 - Accurately weigh a specific amount of L-Adenosine powder (e.g., 10 mg) into a series of vials.

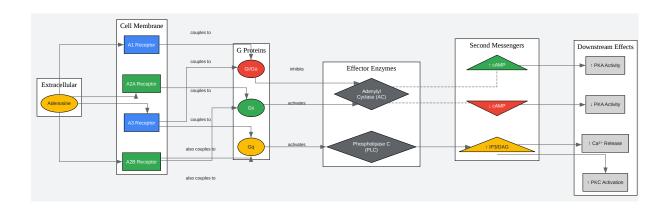


- Solvent Addition and Equilibration:
 - Add a precise volume of the desired solvent (e.g., water, DMSO) to each vial.
 - Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature (e.g., 25°C).
 - Agitate the samples for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - o After equilibration, centrifuge the vials at a high speed to pellet any undissolved solid.
- Analysis of the Supernatant:
 - Carefully withdraw a known volume of the clear supernatant using a micropipette.
 - Transfer the supernatant to a pre-weighed, dry container.
 - Evaporate the solvent in a drying oven at a temperature that will not degrade the L-Adenosine.
- Calculation:
 - Weigh the container with the dried residue.
 - The mass of the dissolved L-Adenosine is the final weight minus the initial weight of the container.
 - Calculate the solubility in terms of mg/mL or other appropriate units.

Signaling Pathways

Adenosine exerts its physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[13][14] These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.





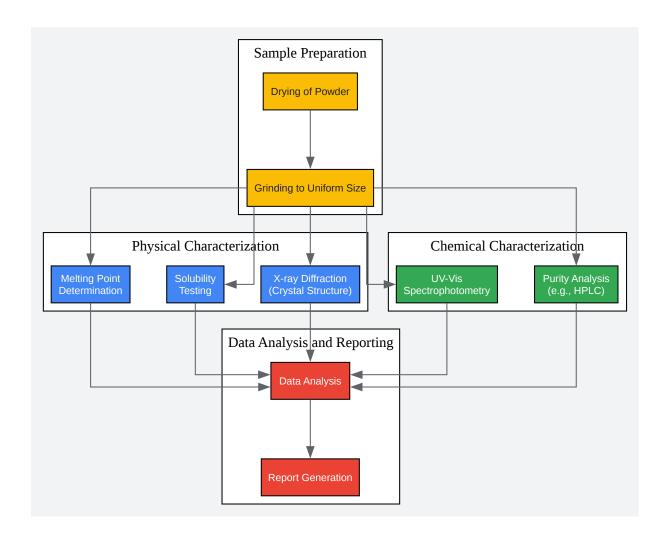
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Caption: Adenosine receptor signaling pathways.

Experimental Workflow

The following diagram illustrates a general workflow for the characterization of **L-Adenosine** powder.





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Caption: General workflow for **L-Adenosine** powder characterization.

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